Escitalopram Escitalopram Escitalopram is the active S-stereoisomer of the selective serotonin reuptake inhibitor (SSRI) citalopram with antidepressant, anti-obsessive-compulsive and antibulimic properties. Escitalopram inhibits the reuptake of the neurotransmitter serotonin (5-HT) at the serotonin reuptake pump of the neuronal membrane of the presynaptic cell, thereby increasing levels of 5-HT within the synaptic cleft and enhancing the actions of serotonin on 5HT1A autoreceptors. Unlike other SSRIs, escitalopram appears to not only bind to a primary high-affinity site on the serotonin transporter protein but also to a secondary lower-affinity allosteric site that is considered to stabilize and prolong drug binding.
Escitalopram, also known as esertia or lexapro, belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. Escitalopram is considered to be a practically insoluble (in water) and relatively neutral molecule. Escitalopram has been primarily detected in blood. Within the cell, escitalopram is primarily located in the membrane (predicted from logP). In humans, escitalopram is involved in the escitalopram action pathway. Escitalopram is a potentially toxic compound.
Citalopram and escitalopram are selective serotonin reuptake inhibitors (SSRIs) and widely used antidepressants. Citalopram is a racemic mixture, whereas escitalopram is its S-enantiomer. Both agents have similar profiles of clinical efficacy and side effects. Both have been associated with rare instances of clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.: 128196-01-0
VCID: VC0527418
InChI: InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
SMILES: CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Molecular Formula: C19H18FN2O
Molecular Weight: 324.4 g/mol

Escitalopram

CAS No.: 128196-01-0

Inhibitors

VCID: VC0527418

Molecular Formula: C19H18FN2O

Molecular Weight: 324.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Escitalopram - 128196-01-0

CAS No. 128196-01-0
Product Name Escitalopram
Molecular Formula C19H18FN2O
Molecular Weight 324.4 g/mol
IUPAC Name (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Standard InChI InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
Standard InChIKey WSEQXVZVJXJVFP-FQEVSTJZSA-N
Isomeric SMILES CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
SMILES CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Canonical SMILES CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Appearance Solid powder
Melting Point 147-152C
Physical Description Solid
Description Escitalopram is the active S-stereoisomer of the selective serotonin reuptake inhibitor (SSRI) citalopram with antidepressant, anti-obsessive-compulsive and antibulimic properties. Escitalopram inhibits the reuptake of the neurotransmitter serotonin (5-HT) at the serotonin reuptake pump of the neuronal membrane of the presynaptic cell, thereby increasing levels of 5-HT within the synaptic cleft and enhancing the actions of serotonin on 5HT1A autoreceptors. Unlike other SSRIs, escitalopram appears to not only bind to a primary high-affinity site on the serotonin transporter protein but also to a secondary lower-affinity allosteric site that is considered to stabilize and prolong drug binding.
Escitalopram, also known as esertia or lexapro, belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. Escitalopram is considered to be a practically insoluble (in water) and relatively neutral molecule. Escitalopram has been primarily detected in blood. Within the cell, escitalopram is primarily located in the membrane (predicted from logP). In humans, escitalopram is involved in the escitalopram action pathway. Escitalopram is a potentially toxic compound.
Citalopram and escitalopram are selective serotonin reuptake inhibitors (SSRIs) and widely used antidepressants. Citalopram is a racemic mixture, whereas escitalopram is its S-enantiomer. Both agents have similar profiles of clinical efficacy and side effects. Both have been associated with rare instances of clinically apparent acute liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions. /Escitalopram oxalate/
Solubility Sparingly soluble
In water, 31.09 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Celexa
Citalopram
Citalopram Hydrobromide
Cytalopram
Escitalopram
Escitalopram Oxalate
Lexapro
Lu-10-171
Lu10171
Seropram
Vapor Pressure 1.13X10-7 mm Hg at 25 °C (est)
Reference 1: Sanchez C, Reines EH, Montgomery SA. A comparative review of escitalopram, paroxetine, and sertraline: Are they all alike? Int Clin Psychopharmacol. 2014 Jul;29(4):185-96. doi: 10.1097/YIC.0000000000000023. Review. PubMed PMID: 24424469; PubMed Central PMCID: PMC4047306.
2: Pastoor D, Gobburu J. Clinical pharmacology review of escitalopram for the treatment of depression. Expert Opin Drug Metab Toxicol. 2014 Jan;10(1):121-8. doi: 10.1517/17425255.2014.863873. Epub 2013 Nov 30. Review. PubMed PMID: 24289655.
3: Kim JM, Bae KY, Stewart R, Jung BO, Kang HJ, Kim SW, Shin IS, Hong YJ, Kim JH, Shin HY, Kang G, Ahn Y, Kim JK, Jeong MH, Yoon JS. Escitalopram treatment for depressive disorder following acute coronary syndrome: a 24-week double-blind, placebo-controlled trial. J Clin Psychiatry. 2015 Jan;76(1):62-8. doi: 10.4088/JCP.14m09281. PubMed PMID: 25375836.
4: Wang Y, Zhang H, Chai F, Liu X, Berk M. The effects of escitalopram on myocardial apoptosis and the expression of Bax and Bcl-2 during myocardial ischemia/reperfusion in a model of rats with depression. BMC Psychiatry. 2014 Dec 4;14:349. doi: 10.1186/s12888-014-0349-x. PubMed PMID: 25471226; PubMed Central PMCID: PMC4259089.
5: Talley NJ, Locke GR, Saito YA, Almazar AE, Bouras EP, Howden CW, Lacy BE, DiBaise JK, Prather CM, Abraham BP, El-Serag HB, Moayyedi P, Herrick LM, Szarka LA, Camilleri M, Hamilton FA, Schleck CD, Tilkes KE, Zinsmeister AR. Effect of Amitriptyline and Escitalopram on Functional Dyspepsia: A Multicenter, Randomized Controlled Study. Gastroenterology. 2015 Aug;149(2):340-9.e2. doi: 10.1053/j.gastro.2015.04.020. Epub 2015 Apr 25. PubMed PMID: 25921377; PubMed Central PMCID: PMC4516571.
6: Jacobsen PL, Mahableshwarkar AR, Chen Y, Chrones L, Clayton AH. Effect of Vortioxetine vs. Escitalopram on Sexual Functioning in Adults with Well-Treated Major Depressive Disorder Experiencing SSRI-Induced Sexual Dysfunction. J Sex Med. 2015 Oct;12(10):2036-48. doi: 10.1111/jsm.12980. Epub 2015 Aug 31. PubMed PMID: 26331383.
7: Chang M, Tybring G, Dahl ML, Lindh JD. Impact of cytochrome P450 2C19 polymorphisms on citalopram/escitalopram exposure: a systematic review and meta-analysis. Clin Pharmacokinet. 2014 Sep;53(9):801-11. doi: 10.1007/s40262-014-0162-1. Review. PubMed PMID: 25154506.
8: Bishop JR, Najjar F, Rubin LH, Guter SJ, Owley T, Mosconi MW, Jacob S, Cook EH. Escitalopram pharmacogenetics: CYP2C19 relationships with dosing and clinical outcomes in autism spectrum disorder. Pharmacogenet Genomics. 2015 Nov;25(11):548-54. doi: 10.1097/FPC.0000000000000173. PubMed PMID: 26313485; PubMed Central PMCID: PMC4591203.
9: Li H, Li T, Li G, Luo J. Citalopram and escitalopram in the treatment of major depressive disorder: a pooled analysis of 3 clinical trials. Ann Clin Psychiatry. 2014 Nov;26(4):281-7. PubMed PMID: 25401715.
10: Gjestad C, Westin AA, Skogvoll E, Spigset O. Effect of proton pump inhibitors on the serum concentrations of the selective serotonin reuptake inhibitors citalopram, escitalopram, and sertraline. Ther Drug Monit. 2015 Feb;37(1):90-7. doi: 10.1097/FTD.0000000000000101. PubMed PMID: 24887634; PubMed Central PMCID: PMC4297217.
11: Findling RL, Robb A, Bose A. Escitalopram in the treatment of adolescent depression: a randomized, double-blind, placebo-controlled extension trial. J Child Adolesc Psychopharmacol. 2013 Sep;23(7):468-80. doi: 10.1089/cap.2012.0023. PubMed PMID: 24041408; PubMed Central PMCID: PMC3779002.
12: Maity N, Ghosal MK, Gupta A, Sil A, Chakraborty S, Chatterjee S. Clinical effectiveness and safety of escitalopram and desvenlafaxine in patients of depression with anxiety: a randomized, open-label controlled trial. Indian J Pharmacol. 2014 Jul-Aug;46(4):433-7. doi: 10.4103/0253-7613.135959. PubMed PMID: 25097285; PubMed Central PMCID: PMC4118540.
13: Diem SJ, Joffe H, Larson JC, Tsai JN, Guthrie KA, LaCroix AZ, Ensrud KE, Freeman EW, Leder BZ. Effects of escitalopram on markers of bone turnover: a randomized clinical trial. J Clin Endocrinol Metab. 2014 Sep;99(9):E1732-7. doi: 10.1210/jc.2014-2288. Epub 2014 Jul 11. PubMed PMID: 25014001; PubMed Central PMCID: PMC4154080.
14: Ji Y, Schaid DJ, Desta Z, Kubo M, Batzler AJ, Snyder K, Mushiroda T, Kamatani N, Ogburn E, Hall-Flavin D, Flockhart D, Nakamura Y, Mrazek DA, Weinshilboum RM. Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations. Br J Clin Pharmacol. 2014 Aug;78(2):373-83. doi: 10.1111/bcp.12348. PubMed PMID: 24528284; PubMed Central PMCID: PMC4137829.
15: Waade RB, Hermann M, Moe HL, Molden E. Impact of age on serum concentrations of venlafaxine and escitalopram in different CYP2D6 and CYP2C19 genotype subgroups. Eur J Clin Pharmacol. 2014 Aug;70(8):933-40. doi: 10.1007/s00228-014-1696-8. Epub 2014 May 27. PubMed PMID: 24858822.
16: Hoare J, Carey P, Joska JA, Carrara H, Sorsdahl K, Stein DJ. Escitalopram treatment of depression in human immunodeficiency virus/acquired immunodeficiency syndrome: a randomized, double-blind, placebo-controlled study. J Nerv Ment Dis. 2014 Feb;202(2):133-7. doi: 10.1097/NMD.0000000000000082. PubMed PMID: 24469525.
17: Schreffler SM, Marraffa JM, Stork CM, Mackey J. Sodium channel blockade with QRS widening after an escitalopram overdose. Pediatr Emerg Care. 2013 Sep;29(9):998-1001. doi: 10.1097/PEC.0b013e3182a314b7. PubMed PMID: 24201980.
18: Soczynska JK, Ravindran LN, Styra R, McIntyre RS, Cyriac A, Manierka MS, Kennedy SH. The effect of bupropion XL and escitalopram on memory and functional outcomes in adults with major depressive disorder: results from a randomized controlled trial. Psychiatry Res. 2014 Dec 15;220(1-2):245-50. doi: 10.1016/j.psychres.2014.06.053. Epub 2014 Jul 10. PubMed PMID: 25124683.
19: Nemoto K, Mihara K, Nakamura A, Nagai G, Kagawa S, Suzuki T, Kondo T. Effects of escitalopram on plasma concentrations of aripiprazole and its active metabolite, dehydroaripiprazole, in Japanese patients. Pharmacopsychiatry. 2014 May;47(3):101-4. doi: 10.1055/s-0034-1372644. Epub 2014 Apr 24. PubMed PMID: 24764200.
20: Pettersson R, Näslund J, Nilsson S, Eriksson E, Hagsäter SM. Acute escitalopram but not contextual conditioning exerts a stronger "anxiogenic" effect in rats with high baseline "anxiety" in the acoustic startle paradigm. Psychopharmacology (Berl). 2015 Apr;232(8):1461-9. doi: 10.1007/s00213-014-3783-z. Epub 2014 Nov 25. PubMed PMID: 25417552.
PubChem Compound 146570
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator